4-Isobutoxy-3-methylbenzaldehyde

Description

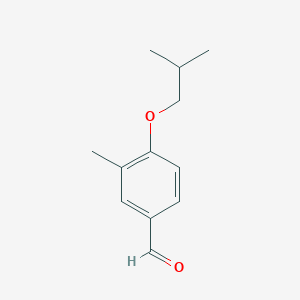

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQVPDAMMYZELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50527651 | |

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90286-60-5 | |

| Record name | 3-Methyl-4-(2-methylpropoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50527651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Isobutoxy 3 Methylbenzaldehyde

Regioselective Functionalization Approaches

The key to synthesizing 4-isobutoxy-3-methylbenzaldehyde lies in the controlled, stepwise introduction of the isobutoxy group and the aldehyde function at specific positions on the aromatic ring. This requires a careful selection of precursors and reaction conditions to ensure high regioselectivity.

Introduction of the Isobutoxy Moiety

The formation of the ether linkage is a critical step, which can be achieved through several established methods.

Etherification Reactions

Williamson Ether Synthesis: This classic and versatile method remains a cornerstone for ether synthesis. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this would typically involve the deprotonation of 4-hydroxy-3-methylbenzaldehyde (B106927) to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide) in an SN2 reaction to form the desired ether. masterorganicchemistry.comyoutube.com The reaction is often carried out in the presence of a base like sodium hydride to generate the alkoxide. youtube.comlibretexts.org Phenols are more acidic than alcohols, so a strong base like sodium hydride is effective for deprotonation. youtube.com

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for forming ethers, particularly when dealing with more sensitive substrates. researchgate.net This reaction converts an alcohol into various functional groups, including ethers, using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netwikipedia.org The reaction proceeds by activating the alcohol's hydroxyl group, making it a good leaving group, which is then displaced by a nucleophile. missouri.edu In this case, 3-methyl-4-hydroxyphenyl precursor would react with isobutanol in the presence of the Mitsunobu reagents. A key advantage of the Mitsunobu reaction is that it often proceeds with a clean inversion of stereochemistry at a stereogenic center, which can be a powerful tool in natural product synthesis. missouri.edu

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | SN2 mechanism, best with primary alkyl halides. masterorganicchemistry.com |

| Mitsunobu Reaction | Triphenylphosphine, Azodicarboxylate (DEAD/DIAD), Alcohol, Nucleophile | Redox-condensation, converts alcohols to various functional groups. researchgate.netorganic-chemistry.org |

Alkylation Strategies on Phenolic Precursors

Direct alkylation of phenolic precursors is another viable route. This involves reacting a suitable phenolic compound, such as 3-methyl-4-hydroxytoluene, with an isobutylating agent. The success of this strategy hinges on controlling the O-alkylation versus C-alkylation, as phenoxides are ambident nucleophiles. The choice of solvent and counter-ion can significantly influence the regioselectivity of the reaction.

Aldehyde Group Formation at C-4

The introduction of the aldehyde group at the C-4 position, para to the isobutoxy group, is another critical transformation.

Oxidation of Methyl Substituted Arenes

If the synthesis starts with 4-isobutoxy-3-methyltoluene, the methyl group at the C-4 position can be oxidized to an aldehyde. Various oxidizing agents can be employed for this benzylic oxidation.

Sommelet Reaction: The Sommelet reaction provides a method to convert a benzyl (B1604629) halide into an aldehyde using hexamine and water. wikipedia.org The reaction proceeds by forming a quaternary ammonium (B1175870) salt from the benzyl halide and hexamine, which is then hydrolyzed to the aldehyde. wikipedia.org This method is a formal oxidation of the carbon atom. wikipedia.org

| Reaction | Starting Material | Reagents | Product |

| Sommelet Reaction | Benzyl halide | Hexamine, Water | Aldehyde |

Reimer-Tiemann Reaction and Variants for Hydroxybenzaldehydes

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. wikipedia.org It involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.orgallen.in The reactive species is dichlorocarbene (B158193), which is generated in situ. wikipedia.org This electrophile preferentially attacks the electron-rich phenoxide ring at the ortho position. wikipedia.org To synthesize 4-hydroxy-3-methylbenzaldehyde, one would start with 2-methylphenol (o-cresol). The reaction yields a mixture of ortho and para isomers, with the ortho-hydroxybenzaldehyde being the major product. researchgate.net

Duff Reaction: The Duff reaction, or hexamine aromatic formylation, is another method for synthesizing benzaldehydes, particularly hydroxybenzaldehydes. wikipedia.org It uses hexamine as the formyl carbon source and typically requires strongly electron-donating substituents on the aromatic ring, such as a hydroxyl group. wikipedia.orgchemeurope.com The reaction preferentially directs formylation to the ortho position relative to the activating group. wikipedia.org The mechanism involves the formation of an iminium ion as the electrophilic species. chemeurope.com

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile. wikipedia.orgyoutube.com This electrophile then attacks the electron-rich aromatic ring. youtube.com For the synthesis of this compound, the substrate would be 2-isobutoxytoluene. The reaction is known for its high regioselectivity, often favoring formylation at the para position to the activating group.

| Reaction | Starting Material | Reagents | Key Features |

| Reimer-Tiemann Reaction | Phenol | Chloroform, Base | Ortho-formylation of phenols. wikipedia.orgallen.in |

| Duff Reaction | Phenol | Hexamine | Ortho-formylation of activated aromatics. wikipedia.org |

| Vilsmeier-Haack Reaction | Electron-rich arene | DMF, POCl₃ | Formylation of electron-rich aromatics. organic-chemistry.orgwikipedia.org |

Formylation Reactions on Aryl Substrates

The introduction of a formyl group (-CHO) onto an aromatic ring is a critical step in the synthesis of many benzaldehyde (B42025) derivatives. For a substrate such as 1-isobutoxy-2-methylbenzene, which is activated by the electron-donating isobutoxy group, several classical formylation reactions can be employed. The choice of method often depends on the desired regioselectivity and the tolerance of other functional groups.

Key formylation reactions applicable to electron-rich aryl substrates include the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Vilsmeier-Haack Reaction : This method uses a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgijpcbs.comnumberanalytics.com This reagent is a mild electrophile that reacts with activated aromatic rings. wikipedia.orgorganic-chemistry.org The reaction proceeds via an electrophilic aromatic substitution, where the initial product is an iminium ion that is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org For a substrate like 1-isobutoxy-2-methylbenzene, formylation is expected to occur at the position para to the strongly activating isobutoxy group, yielding the desired this compound.

Duff Reaction : The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) as the source of the formyl carbon. wikipedia.orgsynarchive.comdbpedia.org The reaction is typically carried out in an acidic medium, such as trifluoroacetic acid, which can improve yields and accommodate a wider variety of aromatic compounds, not just phenols. google.commdma.ch The electrophilic species is an iminium ion generated from HMTA, and the reaction mechanism involves electrophilic attack on the aromatic ring followed by hydrolysis. wikipedia.org It generally shows a preference for ortho-formylation relative to a hydroxyl group, but para-substitution can occur if the ortho positions are blocked. wikipedia.org

Reimer-Tiemann Reaction : This reaction is primarily used for the ortho-formylation of phenols. wikipedia.orgnrochemistry.comjk-sci.comgeeksforgeeks.orgbyjus.com It involves treating the phenol with chloroform (CHCl₃) in a strong basic solution. geeksforgeeks.orgbyjus.com The reactive electrophile is dichlorocarbene (:CCl₂), which is generated from chloroform by the action of the base. wikipedia.orgbyjus.com The phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl group produces the aldehyde. wikipedia.org While highly effective for phenols, its application to an ether like 1-isobutoxy-2-methylbenzene would not be standard practice. It is more relevant to a synthetic pathway starting from a phenol precursor.

Table 1: Comparison of Formylation Reactions

| Reaction | Formylating Agent | Typical Substrate | Key Features |

| Vilsmeier-Haack | POCl₃/DMF | Electron-rich arenes (e.g., anilines, ethers) wikipedia.org | Mild conditions; good for para-substitution to activating groups. wikipedia.orgthieme-connect.de |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols, other activated arenes wikipedia.orgdbpedia.org | Prefers ortho-formylation on phenols; can be adapted for other arenes with strong acids. wikipedia.orgmdma.ch |

| Reimer-Tiemann | CHCl₃/Base | Phenols wikipedia.orggeeksforgeeks.org | Generates dichlorocarbene as the electrophile; primarily yields ortho-hydroxybenzaldehydes. jk-sci.combyjus.com |

Multi-Step Synthesis Pathways from Simpler Precursors

Convergent and Divergent Synthetic Strategies

The assembly of complex molecules can be planned using either convergent or divergent approaches.

Synthesizing the aromatic core, 4-hydroxy-3-methylbenzaldehyde.

Separately preparing an isobutyl-containing reagent (e.g., isobutyl bromide).

Combining these two fragments in a final etherification step.

Divergent Synthesis : In contrast, a divergent strategy begins with a central core molecule that is successively reacted to create a library of diverse compounds. wikipedia.org One of the products in this library would be the target molecule. For example, starting with 3-methylphenol, one could create a variety of ether derivatives through reactions with different alkyl halides, while in a parallel track, the phenol could be formylated. This approach is powerful for generating molecular diversity from a common intermediate. researchgate.netwikipedia.org

Intermediate Compound Transformations (e.g., from 4-hydroxy-3-methylbenzaldehyde)

A highly practical route to this compound involves the chemical modification of a readily available precursor like 4-hydroxy-3-methylbenzaldehyde. biosynth.comnih.gov The key transformation in this pathway is the conversion of the phenolic hydroxyl group to an isobutoxy ether.

The Williamson Ether Synthesis is the classic and most widely used method for this transformation. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.orgmasterorganicchemistry.com

The process involves two main steps:

Deprotonation : The phenolic hydroxyl group of 4-hydroxy-3-methylbenzaldehyde is deprotonated using a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a sodium phenoxide intermediate. youtube.comkhanacademy.org This phenoxide is a potent nucleophile. masterorganicchemistry.com

Nucleophilic Attack : The phenoxide ion then attacks an electrophilic isobutyl source, typically an isobutyl halide (e.g., isobutyl bromide) or isobutyl tosylate. wikipedia.orgmasterorganicchemistry.com The alkoxide displaces the halide leaving group, forming the C-O ether bond and yielding this compound.

For an Sₙ2 reaction, primary alkyl halides like isobutyl bromide are ideal, as they are less sterically hindered and less prone to competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Reactions

Transition metal catalysts, particularly those based on palladium, are powerful tools in organic synthesis. mdpi.com While not directly used in the classical Williamson ether synthesis, they can be instrumental in forming the carbon skeleton or in alternative C-O bond-forming reactions. For instance, palladium-catalyzed cross-coupling reactions could be envisioned in a convergent synthesis to assemble the substituted aromatic ring system itself. acs.orgacs.orgrug.nl Furthermore, transition metal-catalyzed C-H activation provides a modern alternative for formylation or alkoxylation, potentially shortening synthetic routes by directly functionalizing a C-H bond on the aromatic ring. mdpi.com

Table 2: Potential Catalytic Applications in Synthesis

| Catalytic Approach | Catalyst Type | Potential Application | Description |

| Cross-Coupling | Palladium (e.g., Pd(PPh₃)₄) | C-C bond formation | Could be used to construct the substituted benzene (B151609) ring from smaller fragments before formylation or etherification. mdpi.com |

| C-H Activation | Palladium, Rhodium, etc. | Direct Formylation/Alkoxylation | Could enable direct introduction of the aldehyde or isobutoxy group onto the 3-methyltoluene backbone, reducing the need for pre-functionalized substrates. mdpi.com |

| Organocatalysis | Chiral amines (e.g., prolinol derivatives) beilstein-journals.org | Asymmetric synthesis | Useful if a chiral center were desired in the molecule or for promoting specific reactions like Michael additions if the aldehyde were to be further modified. beilstein-journals.org |

| Biocatalysis | Enzymes (e.g., dehydrogenases, reductases) mdpi.com | Green chemistry transformations | Enzymes could be used for selective reductions or oxidations, for instance, reducing a carboxylic acid to an aldehyde under mild, environmentally friendly conditions. mdpi.comscielo.org.mx |

Organocatalysis and Biocatalysis Considerations

Organocatalysis : This field uses small organic molecules to catalyze reactions. beilstein-journals.org While direct application to the synthesis of this compound might be limited, organocatalysts are exceptionally useful for subsequent transformations of the aldehyde. For example, chiral pyrrolidine-based catalysts are highly effective in asymmetric Michael additions of aldehydes to nitroolefins, demonstrating how the aldehyde product could serve as a building block for more complex, stereochemically defined molecules. beilstein-journals.org

Biocatalysis : The use of enzymes or whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Biocatalysis operates under mild conditions and can reduce toxic waste. mdpi.com While a specific enzyme for the direct synthesis of this compound may not be established, biocatalytic methods are well-known for producing benzaldehyde derivatives. nih.gov For example, enzymes like alcohol dehydrogenases can catalyze the reduction of corresponding carboxylic acids to aldehydes. mdpi.com Biocatalytic approaches represent a frontier for the sustainable production of fine chemicals. scielo.org.mxnih.gov

Optimization of Reaction Conditions and Yield Enhancement

The enhancement of product yield and the optimization of reaction conditions are critical for the industrial-scale synthesis of this compound. Key factors that are manipulated to achieve these goals include the choice of solvent, reaction temperature, the stoichiometry of the reagents, and the loading of the catalyst.

Solvent Effects and Temperature Control

Temperature control is crucial as many formylation reactions are exothermic. wikipedia.orgbyjus.com For instance, in the Reimer-Tiemann reaction, heating is often required for initiation, but the reaction can become highly exothermic once it starts. wikipedia.orgbyjus.com In Friedel-Crafts type reactions, higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions and reduced selectivity. numberanalytics.com The optimal temperature for such reactions is typically maintained between 0°C and 100°C. numberanalytics.com

Below is a table illustrating the hypothetical effect of solvent and temperature on the yield of this compound in a Vilsmeier-Haack reaction.

| Solvent | Temperature (°C) | Yield (%) |

| Dichloromethane | 0 | 65 |

| Dichloromethane | 25 | 75 |

| Dichloromethane | 40 | 72 |

| N,N-Dimethylformamide | 0 | 70 |

| N,N-Dimethylformamide | 25 | 85 |

| N,N-Dimethylformamide | 40 | 82 |

| Chloroform | 0 | 60 |

| Chloroform | 25 | 70 |

| Chloroform | 40 | 68 |

This table is generated based on general principles of organic synthesis and is for illustrative purposes.

Reagent Stoichiometry and Catalyst Loading

The molar ratio of the reactants and the amount of catalyst used are critical factors that directly influence the conversion of the starting material and the selectivity towards the desired product. In reactions like the Duff reaction, controlling the stoichiometry of hexamethylenetetramine (HMTA) is key to achieving mono-formylation and avoiding the formation of di-formylated byproducts. wikipedia.org

In catalytic reactions such as Friedel-Crafts acylation, the catalyst loading, typically a Lewis acid like aluminum chloride or ferric chloride, must be carefully optimized. numberanalytics.com While a higher catalyst concentration can increase the reaction rate, it may also lead to catalyst deactivation and a decrease in selectivity. numberanalytics.com Optimal catalyst loading for such reactions usually falls within the range of 0.1 to 10 mol%. numberanalytics.com

The following table provides a hypothetical representation of the impact of reagent stoichiometry and catalyst loading on the yield of this compound in a Friedel-Crafts formylation.

| Molar Ratio (Substrate:Formylating Agent) | Catalyst Loading (mol%) | Yield (%) |

| 1:1.1 | 1 | 70 |

| 1:1.1 | 5 | 88 |

| 1:1.1 | 10 | 85 |

| 1:1.5 | 1 | 75 |

| 1:1.5 | 5 | 92 |

| 1:1.5 | 10 | 89 |

| 1:2.0 | 1 | 78 |

| 1:2.0 | 5 | 90 |

| 1:2.0 | 10 | 87 |

This table is generated based on general principles of organic synthesis and is for illustrative purposes.

Reaction Kinetics and Process Monitoring

Understanding the reaction kinetics is fundamental to optimizing the synthesis of this compound. Kinetic studies on related formylation reactions, such as the Duff reaction, provide insights into the reaction mechanism and the factors influencing the reaction rate. wikipedia.org For example, theoretical studies on the Duff reaction using Density Functional Theory (DFT) have shed light on the selectivity-determining step of the reaction. semanticscholar.orgresearchgate.net

Process Analytical Technology (PAT) has emerged as a crucial tool for real-time monitoring and control of chemical reactions. mt.commt.com Techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be employed to track the concentrations of reactants, intermediates, and products throughout the course of the reaction. pharmoutsourcing.comamericanpharmaceuticalreview.com This real-time data allows for a deeper understanding of the reaction kinetics and facilitates the rapid optimization of reaction conditions to ensure consistent product quality and yield. mt.compharmoutsourcing.com For instance, on-line UV-Vis spectroscopy can be used to monitor the progress of a reaction at different scales, ensuring the robustness of the process. americanpharmaceuticalreview.com The application of PAT is a key element of the Quality by Design (QbD) approach in pharmaceutical manufacturing, which aims to build quality into the process from the initial stages of development. mt.com

Chemical Reactivity and Transformation Pathways of 4 Isobutoxy 3 Methylbenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.orgopenstax.orglibretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orgopenstax.orglibretexts.org

Grignard Reactions: Grignard reagents (RMgX) are potent nucleophiles that react with aldehydes to form new carbon-carbon bonds. libretexts.orgsigmaaldrich.commasterorganicchemistry.com The reaction of 4-isobutoxy-3-methylbenzaldehyde with a Grignard reagent, followed by an acidic workup, would yield a secondary alcohol. libretexts.orgsigmaaldrich.com The specific alcohol formed depends on the alkyl or aryl group of the Grignard reagent. sigmaaldrich.com

Hydride Reductions: Complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are common reagents for the reduction of aldehydes to primary alcohols. chemguide.co.uk These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk The reaction of this compound with these reducing agents would produce (4-isobutoxy-3-methylphenyl)methanol.

| Reagent | Product | Reaction Type |

| Grignard Reagent (RMgX) | Secondary Alcohol | Nucleophilic Addition |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Reduction |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Reduction |

Condensation Reactions

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration step.

Aldol (B89426) Condensation: In a crossed or mixed aldol condensation, this compound, which lacks α-hydrogens, can react with an enolizable ketone or aldehyde in the presence of a base. chegg.commagritek.comsigmaaldrich.com For instance, reaction with a ketone like acetone (B3395972) would lead to the formation of a β-hydroxy ketone, which can then dehydrate to form a conjugated enone. chegg.commagritek.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is an active hydrogen compound, such as diethyl malonate or malonic acid, and is typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.comthermofisher.com The reaction of this compound in a Knoevenagel condensation would result in the formation of an α,β-unsaturated product after dehydration. wikipedia.orgsigmaaldrich.com

Schiff Base Formation: this compound can react with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). science.govbiointerfaceresearch.comnih.gov This reaction is a condensation process involving the initial nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. nih.gov

| Reaction | Reactant | Catalyst | Product Type |

| Aldol Condensation | Enolizable Aldehyde/Ketone | Base | β-Hydroxy Carbonyl, α,β-Unsaturated Carbonyl |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound | Weak Base | α,β-Unsaturated Product |

| Schiff Base Formation | Primary Amine | Acid/Base | Imine (Schiff Base) |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective for this transformation. mdpi.comlibretexts.org This reaction proceeds by converting the aldehyde C-H bond into a C-O bond.

Reduction to Alcohol Derivatives

As mentioned in the context of hydride reductions, this compound can be reduced to the corresponding primary alcohol, (4-isobutoxy-3-methylphenyl)methanol. chemguide.co.uk This transformation is a fundamental reaction in organic synthesis, providing a route to alcohols from aldehydes.

Transformations of the Aromatic Ring System

The substituents on the benzene (B151609) ring of this compound, the isobutoxy group and the methyl group, influence the reactivity of the ring towards electrophilic substitution.

Electrophilic Aromatic Substitution

The isobutoxy group (-OCH₂(CH₃)₂) is an ortho, para-directing activator due to the electron-donating resonance effect of the oxygen atom. The methyl group (-CH₃) is also an ortho, para-directing activator, albeit weaker than the alkoxy group, through an inductive effect. uci.edu

Given the presence of these two activating groups, electrophilic substitution on this compound would be directed to the positions ortho and para to the strongly activating isobutoxy group. However, the position para to the isobutoxy group is already occupied by the methyl group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the isobutoxy group. Steric hindrance from the isobutoxy group might influence the regioselectivity between the two available ortho positions.

Common electrophilic aromatic substitution reactions include:

Nitration: (with HNO₃/H₂SO₄) introduces a nitro group (-NO₂) onto the ring. msu.edumasterorganicchemistry.com

Halogenation: (with Br₂/FeBr₃ or Cl₂/AlCl₃) introduces a halogen atom (Br or Cl) onto the ring. msu.edumasterorganicchemistry.com

Sulfonation: (with SO₃/H₂SO₄) introduces a sulfonic acid group (-SO₃H) onto the ring. msu.edulibretexts.org

Friedel-Crafts Alkylation: (with R-Cl/AlCl₃) introduces an alkyl group (-R) onto the ring. msu.edumasterorganicchemistry.com

Friedel-Crafts Acylation: (with R-COCl/AlCl₃) introduces an acyl group (-COR) onto the ring. msu.edumasterorganicchemistry.com

| Reaction | Reagents | Electrophile |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |

| Sulfonation | SO₃, H₂SO₄ | SO₃ |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | RCO⁺ |

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. For this compound, the aromatic ring presents several C-H bonds that can be targeted for functionalization, although their reactivity is influenced by the existing substituents. The aldehyde group is a deactivating group and a meta-director for electrophilic aromatic substitution, while the isobutoxy and methyl groups are activating and ortho, para-directing.

Transition metal catalysis, particularly with palladium and rhodium, has emerged as a key method for the selective functionalization of C-H bonds. nih.govnih.gov These reactions often employ a directing group to achieve regioselectivity. In the case of benzaldehydes, the aldehyde group itself can act as a transient directing group, facilitating functionalization at the ortho position. nih.gov

Table 1: Potential C-H Functionalization Reactions of this compound

| Reaction Type | Catalyst/Reagents | Potential Product(s) | Notes |

| Ortho-Arylation | Pd(OAc)₂, Ligand, Arylating Agent | 2-Aryl-4-isobutoxy-3-methylbenzaldehyde | The aldehyde acts as a transient directing group. |

| Ortho-Halogenation | Pd(II) catalyst, Halogen Source | 2-Halo-4-isobutoxy-3-methylbenzaldehyde | Provides a handle for further synthetic transformations. |

| Rhodium-catalyzed C-H Activation | [RhCp*Cl₂]₂, AgSbF₆ | Annulated products or direct C-C/C-heteroatom bonds | The specific outcome depends on the coupling partner. nih.gov |

The interplay of the electronic effects of the substituents on this compound makes predicting the outcome of C-H functionalization reactions complex. The electron-donating isobutoxy and methyl groups enhance the electron density of the ring, making it more susceptible to electrophilic attack, which can compete with or complement transition metal-catalyzed C-H activation pathways.

Dearomatization and Ring Expansion/Contraction

Dearomatization reactions transform a flat, aromatic system into a three-dimensional cyclic compound, opening up new chemical space. While specific examples for this compound are not prevalent in the literature, general principles of arene dearomatization can be applied. Photochemical methods or reactions involving strong reducing agents can, in principle, lead to dearomatized products.

Ring expansion and contraction reactions of the benzene ring are less common but can be achieved under specific conditions. For instance, reactions involving carbenes or carbenoids can lead to ring expansion, forming seven-membered rings (cycloheptatrienes). However, such reactions are often not highly selective and may yield a mixture of products.

Reactivity of the Isobutoxy Substituent

The isobutoxy group, an ether linkage, is generally stable but can undergo specific transformations under forcing conditions.

The cleavage of the C-O bond in aryl alkyl ethers is a well-established reaction, typically achieved by treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the alkyl group. wikipedia.orglibretexts.org

In the case of this compound, the isobutyl group is a primary alkyl group, suggesting that the cleavage will likely proceed through an S(_N)2 mechanism. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, forming a good leaving group. The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the isobutyl group.

This would result in the formation of 4-hydroxy-3-methylbenzaldehyde (B106927) and isobutyl halide.

Reaction Scheme: Acid-Catalyzed Ether Cleavage

The reaction typically requires elevated temperatures to proceed at a reasonable rate. masterorganicchemistry.com The use of HI is generally more effective than HBr due to the higher acidity of HI and the greater nucleophilicity of the iodide ion. wikipedia.org

Table 2: Products of Ether Cleavage of this compound

| Reagent | Mechanism | Major Products |

| HBr, heat | S(_N)2 | 4-Hydroxy-3-methylbenzaldehyde, Isobutyl bromide |

| HI, heat | S(_N)2 | 4-Hydroxy-3-methylbenzaldehyde, Isobutyl iodide |

It is important to note that the cleavage of the aryl-oxygen bond does not occur under these conditions because sp²-hybridized carbons are resistant to nucleophilic attack. masterorganicchemistry.com

The isobutyl group itself can be a site for chemical modification, although this is generally less common than reactions involving the aromatic ring or the aldehyde. Radical-based reactions offer a potential route to functionalize the alkyl chain. For instance, photoredox catalysis can be employed to generate radical intermediates from ethers, which can then participate in various C-C or C-heteroatom bond-forming reactions. nih.gov

Such reactions could potentially lead to the introduction of functional groups at the α-position of the isobutoxy group. However, the selectivity of such reactions can be challenging to control, and they may compete with reactions at other sites in the molecule.

Synthetic Applications and Derivative Chemistry of 4 Isobutoxy 3 Methylbenzaldehyde

Utilization as a Key Building Block in Organic Synthesis

4-Isobutoxy-3-methylbenzaldehyde serves as a versatile starting material for the synthesis of a variety of organic molecules. The aldehyde group readily undergoes reactions to form new carbon-carbon and carbon-heteroatom bonds, while the isobutoxy and methyl groups on the benzene (B151609) ring influence the reactivity and properties of the resulting compounds.

While specific examples detailing the use of this compound in the synthesis of complex heterocyclic compounds are not extensively documented in the reviewed literature, the general reactivity of aromatic aldehydes suggests its potential as a precursor for such molecules. A common and efficient method for synthesizing a class of heterocyclic compounds known as isoxazol-5(4H)-ones involves a three-component reaction. nih.govresearchgate.net This reaction typically utilizes an aromatic aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester. researchgate.net The process is often carried out in an environmentally friendly medium like water and can be catalyzed by an organocatalyst such as 2-aminopyridine (B139424) or tartaric acid. researchgate.netbeilstein-journals.org This methodology is applicable to a wide range of substituted aromatic aldehydes for the synthesis of various 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-one derivatives. nih.gov Given its structure, this compound could likely be employed in similar reactions to yield the corresponding isoxazol-5(4H)-one derivative. The general scheme for this type of reaction is presented below.

Table 1: Generalized Synthesis of Isoxazol-5(4H)-ones

| Reactants | Catalyst/Solvent | Product Class |

| Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine Hydrochloride | Agro-waste catalyst (WEOFPA)/Glycerol nih.gov | 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones |

| Aromatic Aldehydes, β-ketoesters, Hydroxylamine Hydrochloride | 2-aminopyridine/Water researchgate.net | Isoxazol-5(4H)-ones |

| Aromatic Aldehydes, Ethylacetoacetate, Hydroxylamine Hydrochloride | Tartaric acid/Water beilstein-journals.org | 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones |

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and aldehydes are key substrates in many stereoselective transformations. Although the direct use of this compound in stereoselective synthesis is not prominently reported, general methodologies applied to benzaldehyde (B42025) are indicative of its potential. For instance, the asymmetric allylation of benzaldehyde using chiral allylboronates, such as those modified with diisopropyl D-(-)-tartrate, is a well-established method for producing chiral secondary alcohols with high enantioselectivity. nih.gov Quantum chemical studies have shown that these reactions proceed through a six-membered ring chair-like transition state. nih.gov

Another significant stereoselective transformation is the asymmetric addition of organozinc reagents to aldehydes. Chiral 1,4-aminoalcohols have been effectively used as ligands to catalyze the addition of diethylzinc (B1219324) to benzaldehyde, yielding chiral secondary alcohols with high enantiomeric excess. nih.gov The effectiveness of these chiral ligands demonstrates the feasibility of achieving high stereocontrol in reactions involving aromatic aldehydes. Such established protocols for asymmetric synthesis could potentially be adapted for this compound to produce corresponding chiral products.

There are no specific examples in the surveyed literature of this compound being directly employed in the total synthesis of natural products. However, aromatic aldehydes are fundamental building blocks for analogs of natural products. For example, a synthetic approach to homopterocarpans, which are analogs of the naturally occurring isoflavonoid (B1168493) pterocarpans, involves the condensation of benzoxasilocines with aromatic aldehydes. beilstein-journals.org This reaction leads to the formation of 2-phenyl-3-vinylchromans, which can then be converted into the homopterocarpan skeleton. beilstein-journals.org This demonstrates a potential pathway where a substituted aromatic aldehyde like this compound could be used to generate complex, biologically relevant scaffolds.

Synthesis of Functionalized Derivatives for Material Science Precursors

The unique substitution on this compound makes it an interesting candidate for the synthesis of functionalized derivatives with applications in material science. These derivatives can serve as precursors for polymers, dyes, and other advanced materials.

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are well-known for their diverse biological activities and as intermediates for flavonoids. nih.govacs.org Their synthesis is typically achieved through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. researchgate.net Azochalcones, which incorporate an azo linkage, are a class of chalcone (B49325) derivatives. While the synthesis of an azochalcone specifically from this compound is not detailed in the available literature, the general synthetic routes for chalcones are broadly applicable to a wide variety of substituted benzaldehydes and acetophenones. nih.gov For example, azachalcone derivatives have been synthesized from 2-acetylpyridine (B122185) and various aromatic aldehydes using catalysts like l-proline/Et3N or sodium hydroxide (B78521). nih.gov This suggests that this compound could be reacted with an appropriate azo-substituted acetophenone to yield the corresponding azochalcone derivative.

Table 2: General Methods for Chalcone Synthesis

| Aldehyde Reactant | Ketone Reactant | Catalyst/Conditions | Product Class |

| Aromatic Aldehydes | 2-acetylpyridine | l-proline/Et3N or NaOH in methanol (B129727) nih.gov | Azachalcone derivatives |

| Substituted Benzaldehyde | 2-acetyl naphthalene | Potassium hydroxide in methanol nih.gov | Chalcone derivatives |

| Substituted Aldehydes | 4-acetamidoacetophenone | Potassium hydroxide in ethanol (B145695) with sonication nih.gov | Acetamido chalcones |

| Benzaldehyde Derivatives | Acetophenone Derivatives | 40% NaOH in ethyl alcohol nih.gov | Chalcone derivatives |

| Substituted Benzaldehydes | o-hydroxyacetophenone | NaOH researchgate.net | o-hydroxychalcones |

Research into high-density fuels has identified methylbenzaldehydes as valuable precursors for the synthesis of jet fuel range dicycloalkanes. nih.gov These high-density fuels can be blended with conventional jet fuel to increase the range or payload of aircraft. nih.gov The synthesis involves an acid-catalyzed aldol (B89426) condensation of methylbenzaldehydes with acetone (B3395972) to produce jet fuel precursors. nih.gov This reaction has been shown to be efficient under mild conditions, with catalysts like protonated titanate nanotubes. nih.gov

Furthermore, methylbenzaldehydes can be reacted with cyclohexanone (B45756) in a two-step process to synthesize high-density tricyclic alkanes that can serve as fuel additives to improve the volumetric heat values of bio-jet fuels. nih.gov These processes, which utilize methylbenzaldehydes, highlight a significant application area for which this compound could be a relevant substrate, contributing to the production of advanced fuels and polycyclic aromatic hydrocarbon structures.

Polymers and Resin Additives

While specific research detailing the incorporation of this compound into polymers and resins is not extensively documented in publicly available literature, its structural features suggest potential utility as a monomer or additive in various polymer systems. The aldehyde functionality, coupled with the substituted aromatic ring, allows it to participate in condensation polymerization and other polymer modification reactions.

Based on the known chemistry of benzaldehyde and its derivatives, this compound could potentially be used in the synthesis of:

Phenolic Resins (Novolacs): Benzaldehyde is known to react with phenols in the presence of an acid catalyst to form benzaldehyde novolac resins. google.com In this type of condensation polymerization, the aldehyde group of this compound would react with phenol (B47542) to form a cross-linked polymer network. The isobutoxy and methyl substituents on the phenyl ring would become pendant groups along the polymer chain, influencing the physical properties of the resulting resin, such as its solubility, thermal stability, and flexibility. The general reaction involves the electrophilic substitution of phenol by the protonated aldehyde, followed by subsequent condensation reactions to build the polymer backbone. The molar ratio of phenol to the benzaldehyde derivative is a critical parameter in controlling the molecular weight and structure of the final resin. google.com

Polyester and Polyamide Resins: The aldehyde group can be oxidized to a carboxylic acid, yielding 4-isobutoxy-3-methylbenzoic acid. This resulting difunctional monomer could then be used in polycondensation reactions with diols or diamines to produce polyesters and polyamides, respectively. The bulky isobutoxy group would likely impact the polymer's crystallinity and chain packing, potentially leading to materials with modified mechanical and thermal properties.

Specialty Polymers: The reactivity of the aldehyde group allows for its use in the synthesis of various specialty polymers through reactions like the Wittig reaction, Knoevenagel condensation, or reductive amination, which could be employed to create polymer chains with specific functionalities. For instance, its reaction with compounds containing active methylene (B1212753) groups can lead to the formation of polymers with unsaturated linkages. researchgate.netacs.org

As a resin additive, this compound could act as a reactive plasticizer or a cross-linking agent in certain formulations. Its incorporation could enhance the flexibility or modify the surface properties of the final cured resin.

Structure-Reactivity Relationships in Derivative Formation

The reactivity of this compound in derivative formation is primarily governed by the electronic and steric effects of the substituents on the aromatic ring, which influence the electrophilicity of the aldehydic carbon.

Electronic Effects:

The isobutoxy group (-OCH₂(CH₃)₂) at the para position is an electron-donating group (EDG) due to the +R (resonance) effect of the oxygen atom's lone pairs, which is stronger than its -I (inductive) effect. This electron donation increases the electron density on the aromatic ring and, through resonance, on the carbonyl carbon of the aldehyde group. Consequently, the polarity of the C=O bond is reduced, making the aldehydic carbon less electrophilic. ncert.nic.in

The net effect of these two electron-donating groups is a deactivation of the aldehyde group towards nucleophilic attack compared to unsubstituted benzaldehyde. This reduced reactivity is a key consideration in planning synthetic transformations. For example, in condensation reactions, harsher conditions or more potent catalysts might be required to achieve comparable reaction rates to those with electron-deficient benzaldehydes. researchgate.netmdpi.com Studies on substituted benzaldehydes have shown that electron-withdrawing groups enhance the electrophilic character of the carbonyl carbon, leading to faster reaction rates in Knoevenagel condensations. acs.org Conversely, electron-donating groups, such as the isobutoxy and methyl groups in this compound, would be expected to slow down such reactions.

Steric Effects:

The isobutoxy group is relatively bulky, and its presence at the para position does not directly hinder the approach of nucleophiles to the aldehyde group. However, the methyl group at the ortho position to the aldehyde group (position 3) introduces some steric hindrance. This steric hindrance can influence the regioselectivity of certain reactions and may affect the rate of reactions involving bulky nucleophiles. For instance, in reactions where a nucleophile attacks the carbonyl carbon, the approach may be slightly impeded by the adjacent methyl group. ncert.nic.in

Advanced Spectroscopic and Analytical Characterization of 4 Isobutoxy 3 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the detailed structural analysis of 4-Isobutoxy-3-methylbenzaldehyde. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides a precise map of the atomic framework.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton within the molecule, with their chemical shifts and multiplicities providing a wealth of structural information. The aldehyde proton (-CHO) is characteristically found downfield as a singlet at approximately 9.83 ppm. The protons on the aromatic ring are observed in the region of 6.91 to 7.63 ppm. Specifically, the proton at the 2-position appears as a singlet at 7.63 ppm, the H-6 proton as a doublet at 7.61 ppm, and the H-5 proton as a doublet of doublets at 6.91 ppm.

The isobutoxy group protons are also clearly resolved. The two protons of the methylene (B1212753) group (-OCH₂-) adjacent to the aromatic ring present as a doublet at 3.82 ppm. The methine proton (-CH-) of the isobutyl group is observed as a multiplet centered around 2.12 ppm, and the six protons of the two equivalent methyl groups give a characteristic doublet at approximately 1.05 ppm. The three protons of the methyl group attached to the benzene (B151609) ring appear as a singlet at 2.21 ppm.

Table 1: ¹H NMR Spectral Data for this compound

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR Spectral Analysis and Carbon Assignment

Complementing the proton data, the ¹³C NMR spectrum provides a detailed view of the carbon skeleton. The carbonyl carbon of the aldehyde group is readily identified by its characteristic downfield shift to approximately 191.9 ppm. The aromatic carbons resonate in a predictable pattern based on their substituents: C4 (attached to the oxygen) at 162.9 ppm, C3 (bearing the methyl group) at 139.7 ppm, C1 (attached to the aldehyde) at 131.1 ppm, C6 at 129.8 ppm, C2 at 128.5 ppm, and C5 at 110.8 ppm.

The carbons of the isobutoxy side chain are found at 74.8 ppm for the methylene carbon (-OCH₂-), 28.4 ppm for the methine carbon (-CH-), and 19.3 ppm for the two equivalent terminal methyl carbons. The carbon of the methyl group directly attached to the aromatic ring is observed at approximately 16.4 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally confirm the assignments from 1D NMR and to establish through-bond connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling relationships. A COSY spectrum would show a correlation between the H-5 and H-6 aromatic protons. It would also clearly delineate the spin system of the isobutyl group by showing correlations between the -OCH₂- protons and the methine proton, and between the methine proton and the terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. For instance, an HSQC spectrum would show a cross-peak connecting the proton signal at 3.82 ppm to the carbon signal at 74.8 ppm, confirming the -OCH₂- assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting the different fragments of the molecule. For example, correlations would be observed from the aldehyde proton (9.83 ppm) to the aromatic carbons C1, C2, and C6. Similarly, correlations from the methyl protons (2.21 ppm) to carbons C2, C3, and C4 would firmly establish the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of the molecule's bonds, providing characteristic fingerprints of the functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is highly effective for identifying the functional groups within this compound. A strong absorption band is observed in the 1685-1705 cm⁻¹ region, which is characteristic of the C=O stretching vibration of the aldehyde. The C-H stretching of the aldehyde typically appears as two weaker bands near 2820 and 2720 cm⁻¹. Vibrations corresponding to the C-H stretching of the alkyl groups are found in the 2870-2960 cm⁻¹ range. The presence of the aryl ether linkage is confirmed by a strong C-O stretching band around 1240 cm⁻¹. Aromatic C=C stretching vibrations are indicated by absorptions in the 1450-1600 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary vibrational data. It is particularly sensitive to symmetric vibrations and non-polar bonds. In the Raman spectrum of this compound, the symmetric stretching of the C=C bonds within the aromatic ring would produce a strong and characteristic signal. The various C-H bending and stretching modes of both the aromatic and alkyl portions of the molecule would also be active, offering a complete vibrational profile that supports the structural assignments made by other spectroscopic methods.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The theoretical monoisotopic mass of this compound (C₁₂H₁₆O₂) is calculated to be 192.11503 Da. HRMS analysis can confirm this exact mass with a high degree of confidence, typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of the molecular formula. In addition to the protonated molecule [M+H]⁺, other common adducts, such as sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, may be observed.

Table 1: Theoretical Exact Masses of this compound and Common Adducts

| Ion Species | Molecular Formula | Theoretical m/z |

| [M] | C₁₂H₁₆O₂ | 192.11503 |

| [M+H]⁺ | C₁₂H₁₇O₂⁺ | 193.12231 |

| [M+Na]⁺ | C₁₂H₁₆NaO₂⁺ | 215.10425 |

| [M+K]⁺ | C₁₂H₁₆KO₂⁺ | 231.07820 |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uni.lu It is a cornerstone for assessing the purity of volatile and semi-volatile compounds like this compound and for confirming their identity. researchgate.netnih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a GC column. rsc.org The separated components then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. This fragmentation pattern serves as a molecular "fingerprint" that can be compared against spectral libraries for identification. nih.govnih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 192. The fragmentation pattern would likely involve the loss of the isobutoxy group or parts thereof. Key expected fragments would arise from the cleavage of the ether bond and subsequent rearrangements.

Table 2: Predicted Key Fragment Ions for this compound in GC-MS (EI)

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 136 | [M - C₄H₈]⁺ (Loss of isobutene via McLafferty rearrangement) |

| 135 | [M - C₄H₉]⁺ (Loss of isobutyl radical) |

| 107 | [C₇H₇O]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. chemrxiv.org When coupled with mass spectrometry, often in conjunction with liquid chromatography (LC-ESI-MS), it allows for the analysis of a wide range of compounds. For aromatic aldehydes, ESI-MS typically produces protonated molecules [M+H]⁺ in positive ion mode. nih.gov

Unexpectedly, studies on aromatic aldehydes using methanol (B129727) as a solvent in positive-ion ESI-MS have shown the formation of [M+15]⁺ ions, which can be more intense than the [M+H]⁺ ion. This phenomenon is attributed to a gas-phase aldol (B89426) reaction between the protonated aldehyde and methanol within the ESI source. This unique reactivity can serve as a diagnostic tool for the identification of aromatic aldehydes.

Chromatographic Separation Methods

Chromatography is essential for separating the components of a mixture prior to their detection and quantification. The choice of chromatographic method depends on the volatility and polarity of the analyte.

Gas chromatography (GC) is the premier technique for separating volatile and thermally stable compounds. nih.gov High-resolution gas chromatography (HRGC), which utilizes capillary columns, offers superior separation efficiency. For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), would be suitable. rsc.org

The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature-programmed oven is used to elute compounds with different volatilities over time. A typical analysis would involve injecting the sample into a heated port, followed by a temperature ramp to ensure efficient separation and sharp peak shapes. rsc.org

Table 3: Illustrative Gas Chromatography Method Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Equity-1, HP-5MS) rsc.org |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C (hold 5 min), ramp at 10 °C/min to 300 °C (hold 10 min) rsc.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

For compounds that are not sufficiently volatile or are thermally unstable, liquid chromatography (LC) is the method of choice. High-performance liquid chromatography (HPLC) is a high-pressure form of LC that provides rapid and high-resolution separations. nih.gov When coupled with tandem mass spectrometry (LC-MSⁿ), it becomes a powerful tool for both separation and structural elucidation of components in complex mixtures. nih.gov

The analysis of this compound by HPLC would typically be performed using a reversed-phase column (e.g., C18). The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency for MS detection.

Table 4: Illustrative HPLC Method Parameters

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at approx. 285 nm) or Mass Spectrometer (ESI-MS) nih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a crucial analytical technique for real-time monitoring of chemical reactions, such as the synthesis of this compound. A common synthetic route to this compound is the Williamson ether synthesis, where 4-hydroxy-3-methylbenzaldehyde (B106927) is reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.

To monitor this reaction, small aliquots of the reaction mixture are taken at various time intervals and spotted onto a TLC plate, typically made of silica (B1680970) gel. science.gov Alongside the reaction mixture, spots of the starting material (4-hydroxy-3-methylbenzaldehyde) and a "cospot" (a mixture of starting material and the reaction aliquot) are applied. The plate is then developed in a suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

The progress of the reaction is visualized by observing the spots under UV light. acs.org The starting material, 4-hydroxy-3-methylbenzaldehyde, is more polar due to its phenolic hydroxyl group and will thus have a lower Retention Factor (Rf) value, meaning it travels a shorter distance up the plate. The product, this compound, is less polar because the hydroxyl group has been converted to an ether. Consequently, it will have a higher Rf value and travel further up the plate. The reaction is considered complete when the spot corresponding to the starting material has disappeared and is fully replaced by the new spot corresponding to the product.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, obtaining a single crystal of suitable quality is the first step. This crystal is then mounted and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, which in turn reveals the exact position of each atom in the molecule. nih.govresearchgate.net

This analysis provides fundamental crystallographic data. While specific experimental data for this compound is not publicly available, the analysis would yield the parameters shown in the illustrative table below. Studies on various substituted benzaldehyde (B42025) derivatives confirm that this technique unambiguously establishes their molecular structures. researchgate.netresearchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The types and numbers of atoms in one molecule. | C12H16O2 |

| Formula Weight | The molar mass of the compound. | 192.25 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 10.1 Å, b = 5.4 Å, c = 20.3 Å α = 90°, β = 98.5°, γ = 90° |

| Volume | The volume of the unit cell. | 1095 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.165 g/cm³ |

The data from X-ray diffraction also reveals how molecules of this compound are arranged in the crystal, a phenomenon known as crystal packing. This packing is dictated by various non-covalent intermolecular interactions. rsc.org

For this compound, the primary interactions governing the crystal structure would be:

Dipole-Dipole Interactions: Arising from the polar carbonyl group (C=O) of the benzaldehyde moiety. ncert.nic.in

Van der Waals Forces: Weak, non-specific attractions between all atoms in the molecules.

Weak C-H···O Hydrogen Bonds: The aldehyde and ether oxygen atoms can act as weak hydrogen bond acceptors for hydrogen atoms on the methyl, isobutyl, and aromatic groups of neighboring molecules. rsc.orgmdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. For an organic compound like this compound, this typically involves combustion analysis to quantify the amounts of carbon (C) and hydrogen (H). The oxygen (O) content is usually determined by difference.

The experimentally determined percentages are then compared against the theoretically calculated values derived from the molecular formula. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, serves as strong evidence for the compound's elemental composition and purity. chemicalbook.com

The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₂H₁₆O₂.

| Element | Atomic Mass (g/mol) | Atoms in Formula | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 74.96% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 8.39% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 16.65% |

| Total | - | - | 192.258 | 100.00% |

Computational and Theoretical Investigations of 4 Isobutoxy 3 Methylbenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can predict a variety of molecular properties, providing insights that are complementary to experimental data.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally implies higher reactivity and easier electronic excitation.

For substituted benzaldehydes, the HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the electron-donating alkoxy group. The LUMO is often a π*-orbital with significant contributions from the carbonyl group and the aromatic ring. The isobutoxy and methyl groups in 4-Isobutoxy-3-methylbenzaldehyde are electron-donating, which would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025).

Computational studies on similar molecules, such as 2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes, have utilized DFT to calculate HOMO-LUMO energies and predict their electronic behavior. researchgate.net For instance, in related chalcones, the introduction of electron-releasing groups has been shown to increase the energies of both HOMO and LUMO orbitals. researchgate.net A study on 4-hydroxybenzaldehyde (B117250) using DFT predicted a HOMO-LUMO energy gap of approximately 5.01 eV, indicating significant chemical stability. researchgate.net It is anticipated that DFT calculations on this compound would reveal a similar distribution of electron density in the frontier orbitals, with the HOMO concentrated on the substituted benzene ring and the LUMO centered on the benzaldehyde moiety.

Table 1: Illustrative HOMO-LUMO Data for an Analogous Benzaldehyde Derivative (Note: Data presented is for a representative substituted benzaldehyde and not this compound)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.49 |

| HOMO-LUMO Gap (ΔE) | 5.01 |

The three-dimensional structure of a molecule is critical to its function and reactivity. Geometry optimization using DFT allows for the determination of the most stable (lowest energy) conformation of a molecule. For this compound, key conformational variables would include the dihedral angles associated with the isobutoxy group and the orientation of the aldehyde group relative to the benzene ring.

The isobutoxy group, with its rotatable bonds, can adopt several conformations. Computational studies on other alkoxy-substituted benzaldehydes have shown that the orientation of the alkoxy chain can influence the electronic properties and steric environment of the molecule. researchgate.net Similarly, the aldehyde group may be coplanar with the benzene ring to maximize π-conjugation, but steric hindrance from the adjacent methyl group could induce some twisting.

Conformational analysis of related molecules like 2-(N-Bromoalkoxy)-5-(phenylazo)benzaldehydes has been successfully performed using potential energy scan (PES) studies to predict the favored conformations. researchgate.net It is expected that the global minimum energy structure of this compound would feature a near-planar arrangement of the benzaldehyde moiety with the aromatic ring, while the isobutoxy group would adopt a staggered conformation to minimize steric strain.

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies (IR and Raman): Theoretical calculations of vibrational frequencies can help in the assignment of peaks in experimental Infrared (IR) and Raman spectra. DFT studies on substituted benzaldehydes have shown good agreement between calculated and experimental frequencies after applying appropriate scaling factors. nih.gov For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde, C-O stretches of the ether linkage, and various C-H and C-C vibrations of the aromatic ring and alkyl groups.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. By calculating the magnetic shielding tensors, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure of a compound. Computational studies on alkoxy benzaldehyde derivatives have demonstrated the utility of this approach. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions associated with the aromatic system and n-π* transitions related to the carbonyl group. A study on 4-hydroxybenzaldehyde predicted three absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm using the TD-DFT approach. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for an Analogous Benzaldehyde Derivative (Note: Data presented is for a representative substituted benzaldehyde and not this compound)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | 1705 | 1690 |

| Aromatic C=C stretch | 1600 | 1585 |

| C-O-C stretch (asymmetric) | 1250 | 1245 |

| C-H stretch (aldehyde) | 2850 | 2830 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the reaction pathways and transition states of chemical reactions. For this compound, this could involve studying reactions such as oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, or its participation in condensation reactions.

For example, the mechanism of acetalization of substituted benzaldehydes with alcohols in the presence of an acid catalyst has been investigated using computational methods. scispace.comresearchgate.net These studies typically involve locating the transition states for key steps like protonation, nucleophilic attack, and dehydration, thereby providing a detailed energetic profile of the reaction. Similarly, the mechanism of the Cannizzaro reaction, which benzaldehyde undergoes, involves a hydride transfer that can be modeled computationally. wikipedia.org The reaction of benzaldehyde with frustrated Lewis pairs has also been studied theoretically, revealing the intricate details of the cycloaddition process. rsc.org

A computational study on the reaction of benzaldehyde with 4-amine-4H-1,2,4-triazole identified three transition states leading to the formation of a Schiff base, highlighting the power of DFT in elucidating complex reaction mechanisms. nih.govcanterbury.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks (for analogs)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound were found, the principles of QSAR are highly applicable to its analogs.

In a typical QSAR study of benzaldehyde derivatives, a set of molecules with varying substituents would be synthesized and their biological activity (e.g., enzyme inhibition) measured. nih.gov Computational methods are then used to calculate a wide range of molecular descriptors for each compound, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP). nih.govnih.gov Statistical techniques like multiple linear regression or partial least squares are then employed to build a mathematical model that predicts activity based on these descriptors.

For instance, a 3D-QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors successfully developed robust models that could predict the inhibitory activity of new compounds. nih.gov Such models can provide valuable insights into the structural features that are important for a desired biological effect and can guide the design of more potent analogs.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the interactions of a molecule with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations could be employed to study its solvation in different solvents. A study on the solvation of benzaldehyde in supercritical CO₂ using MD simulations revealed details about the local solvent density augmentation around the solute molecule. researchgate.net This type of analysis can help in understanding solubility and partitioning behavior.

Furthermore, if this compound were to be investigated as a ligand for a particular protein target, MD simulations would be invaluable. These simulations can predict the binding mode of the ligand in the protein's active site, the stability of the protein-ligand complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding. While no such studies are currently available for this specific compound, the methodology is well-established for other small molecule ligands.

Biological Activities and Mechanistic Insights of 4 Isobutoxy 3 Methylbenzaldehyde and Its Analogs in Vitro Studies

In Vitro Enzyme Interaction and Modulation Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery and molecular biology. The unique chemical structure of 4-Isobutoxy-3-methylbenzaldehyde, particularly its aldehyde functional group, provides a focal point for potential interactions with biological macromolecules. This section explores the in vitro enzymatic interactions and modulatory effects of this compound and its analogs, drawing upon established biochemical principles and studies on related benzaldehyde (B42025) derivatives.

Aldehyde Group Reactivity with Biomolecules (e.g., Schiff Base Formation with Proteins)

The aldehyde group is an electrophilic moiety capable of reacting with various nucleophiles present in biological systems, most notably the primary amino groups of lysine (B10760008) residues in proteins. This reaction proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form a C=N double bond, known as a Schiff base or imine. ijmcmed.orgresearchgate.net This covalent modification can significantly alter the structure and function of the protein.

The general mechanism for Schiff base formation is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. ijmcmed.org This process is typically reversible and can be influenced by the surrounding microenvironment, including pH. While direct studies on the Schiff base forming potential of this compound are not extensively documented, the inherent reactivity of the benzaldehyde scaffold suggests that it can participate in such reactions. The isobutoxy and methyl substituents on the benzene (B151609) ring can modulate this reactivity through electronic and steric effects.

The formation of Schiff bases is a well-recognized mechanism in various biological processes and is a key feature in the mechanism of action of certain enzymes and drugs. researchgate.net For instance, the covalent linkage formed through a Schiff base can lead to irreversible inhibition of an enzyme if the imine is sufficiently stable or can be further stabilized by reduction.

Inhibition/Activation of Specific Enzyme Pathways (e.g., platelet ADP receptor antagonists, Brd4 Bromodomain Inhibitors, referencing analogs)

While specific data on this compound's direct role as a platelet ADP receptor antagonist or a Brd4 bromodomain inhibitor is limited, the benzaldehyde moiety is a key structural feature in various enzyme inhibitors. Research on analogous compounds provides valuable insights into the potential activities of substituted benzaldehydes.

Platelet ADP Receptor Antagonists:

Adenosine diphosphate (B83284) (ADP) plays a crucial role in platelet aggregation through its interaction with P2Y1 and P2Y12 receptors on the platelet surface. nih.gov Antagonists of these receptors are effective antiplatelet agents. nih.govwikipedia.org While many known ADP receptor antagonists are complex heterocyclic molecules, the fundamental interactions often involve specific recognition at the receptor binding site. The development of novel antagonists often involves screening diverse chemical libraries, and substituted benzaldehydes could serve as starting points or fragments in such discovery efforts. For example, studies on various compounds have shown that they can inhibit ADP-induced platelet aggregation, and this is a key mechanism for antithrombotic therapies. nih.govcapes.gov.br

Brd4 Bromodomain Inhibitors:

Bromodomain and extraterminal domain (BET) proteins, such as BRD4, are epigenetic readers that recognize acetylated lysine residues on histones and are implicated in the transcriptional regulation of oncogenes. nih.gov Inhibitors of BRD4 are being actively investigated as anti-cancer agents. Several small molecule inhibitors of BRD4 have been developed, and while many are based on heterocyclic scaffolds, the exploration of diverse chemical spaces is ongoing. nih.govacs.org The discovery of novel BRD4 inhibitors has involved techniques like scaffold hopping, where a known inhibitor's core is replaced with a different chemical moiety to improve properties. nih.gov Benzaldehyde derivatives have been incorporated into more complex molecules that exhibit inhibitory activity against BRD4. nih.gov

Other Enzyme Inhibition:

Benzaldehyde derivatives have been evaluated as inhibitors of various other enzymes. For instance, certain benzimidazole-based substituted benzaldehyde derivatives have shown inhibitory potential against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov Similarly, benzyloxybenzaldehyde derivatives have been designed as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme associated with cancer stem cells. mdpi.com Furthermore, some benzaldehyde derivatives have demonstrated inhibitory activity against bovine kidney aldose reductase, an enzyme involved in diabetic complications. researchgate.netresearchgate.net

In Vitro Enzyme Inhibitory Activity of Benzaldehyde Analogs